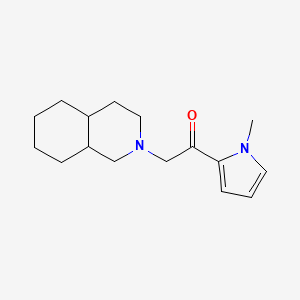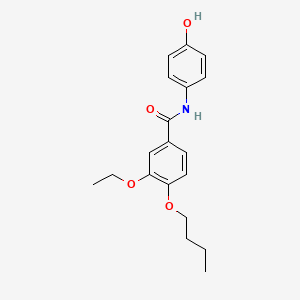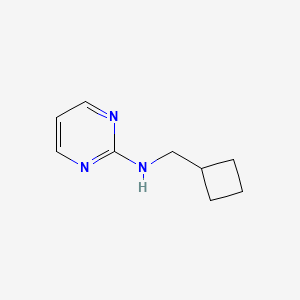![molecular formula C11H15NO3S B7540882 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7540882.png)
3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid, also known as EMPA, is a chemical compound that has been widely studied for its potential therapeutic applications. EMPA belongs to the class of compounds known as thiazolidinediones, which are known to have insulin-sensitizing properties. In
科学的研究の応用
3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders. 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid has been shown to improve insulin sensitivity, reduce blood glucose levels, and promote weight loss in animal models. Clinical trials in humans have also demonstrated the efficacy of 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid in improving glycemic control and reducing the risk of cardiovascular events in patients with type 2 diabetes.
作用機序
The mechanism of action of 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ by 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid leads to increased insulin sensitivity, decreased hepatic glucose production, and increased glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid has been shown to have a number of biochemical and physiological effects in animal models and humans. These include improved insulin sensitivity, reduced blood glucose levels, increased glucose uptake in peripheral tissues, decreased hepatic glucose production, and reduced body weight. 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic benefits.
実験室実験の利点と制限
3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models and humans. However, there are also some limitations to using 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid in lab experiments. For example, 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid has a relatively short half-life in vivo, which may limit its efficacy in certain applications. Additionally, 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid. One area of interest is the development of more potent and selective PPARγ agonists, which may have improved therapeutic efficacy and fewer off-target effects. Another area of interest is the investigation of the potential therapeutic applications of 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Finally, there is also interest in exploring the potential use of 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid in combination with other drugs or therapies, in order to enhance its therapeutic effects.
合成法
The synthesis of 3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid involves the reaction of 5-ethyl-4-methylthiophene-2-carboxylic acid with ethyl chloroformate, followed by the reaction of the resulting intermediate with 3-aminopropanoic acid. The final product is obtained after purification by column chromatography.
特性
IUPAC Name |
3-[(5-ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-3-8-7(2)6-9(16-8)11(15)12-5-4-10(13)14/h6H,3-5H2,1-2H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJTVCMPJFEQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Ethyl-4-methylthiophene-2-carboxamido)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid](/img/structure/B7540810.png)
![2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7540815.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7540822.png)

![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)

![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)

![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)
![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]butanoic acid](/img/structure/B7540890.png)
![3-[(3,5-Dichlorobenzoyl)amino]butanoic acid](/img/structure/B7540896.png)
![3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7540903.png)
![6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)